trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester
Overview
Description
Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .
Chemical Reactions Analysis
Esters, including trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . Trans-esterification, the conversion of a carboxylic acid ester into a different carboxylic acid ester, can also occur when an ester is placed in a large excess of an alcohol along with the presence of either an acid or a base .Scientific Research Applications
Trypanocidal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzoic acid derivatives have been studied for their trypanocidal activity, specifically as inhibitors of trans-sialidase (TS), an enzyme that has become a pharmacological target for new anti-Chagas drugs .
- Methods of Application : The study involved the design and synthesis of a new series of benzoic acid derivatives, followed by enzymatic analysis and molecular docking studies .
- Results : Three compounds sharing a para-aminobenzoic acid moiety showed potent trypanocidal activity, more so than commercially available drugs . One compound showed moderate inhibition (47%) on the trans-sialidase enzyme .
Decarboxylative Hydroxylation
- Scientific Field : Organic Chemistry
- Application Summary : Benzoic acids have been used in decarboxylative hydroxylation to synthesize phenols .
- Methods of Application : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This produces aryl radicals for subsequent capture by copper, followed by C-O reductive elimination from arylcopper(III) .
- Results : The method overcomes challenges associated with conventional decarboxylation of benzoic acids, enabling a hitherto unknown transformation .
Antimycotic Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Results : The results of the study are not specified in the source .
Zwitterion‐Catalyzed Ring‐Opening of Epoxides
- Scientific Field : Organic Chemistry
- Application Summary : Benzoic acid derivatives have been used in zwitterion-catalyzed ring-opening of epoxides with carboxylic acids to give 1,2-diol monoesters . These mono-esterified 1,2-diols are useful building blocks .
- Methods of Application : The study involved the design and synthesis of a new series of benzoic acid derivatives, followed by enzymatic analysis and molecular docking studies .
- Results : The catalytic protocol was applicable to a wide range of substrates . The synthetic utilities of the 1,2-diol monoesters have been demonstrated .
Decarboxylative Hydroxylation
- Scientific Field : Organic Chemistry
- Application Summary : Benzoic acids have been used in decarboxylative hydroxylation to synthesize phenols .
- Methods of Application : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This produces aryl radicals for subsequent capture by copper, followed by C-O reductive elimination from arylcopper(III) .
- Results : The method overcomes challenges associated with conventional decarboxylation of benzoic acids, enabling a hitherto unknown transformation .
Antimycotic Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Results : The results of the study are not specified in the source .
Zwitterion‐Catalyzed Ring‐Opening of Epoxides
- Scientific Field : Organic Chemistry
- Application Summary : Benzoic acid derivatives have been used in zwitterion-catalyzed ring-opening of epoxides with carboxylic acids to give 1,2-diol monoesters . These mono-esterified 1,2-diols are useful building blocks .
- Methods of Application : The study involved the design and synthesis of a new series of benzoic acid derivatives, followed by enzymatic analysis and molecular docking studies .
- Results : The catalytic protocol was applicable to a wide range of substrates . The synthetic utilities of the 1,2-diol monoesters have been demonstrated .
Decarboxylative Hydroxylation
- Scientific Field : Organic Chemistry
- Application Summary : Benzoic acids have been used in decarboxylative hydroxylation to synthesize phenols .
- Methods of Application : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This produces aryl radicals for subsequent capture by copper, followed by C-O reductive elimination from arylcopper(III) .
- Results : The method overcomes challenges associated with conventional decarboxylation of benzoic acids, enabling a hitherto unknown transformation .
Antimycotic Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Results : The results of the study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKZWJFVDJPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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